N'-[(Z)-(4-tert-butylphenyl)methylidene]pyrazine-2-carbohydrazide
Description
N'-[(Z)-(4-tert-Butylphenyl)methylidene]pyrazine-2-carbohydrazide is a carbohydrazide derivative featuring a pyrazine ring core substituted with a 4-tert-butylphenyl group via a Z-configured methylidene (-CH=N-) linkage. This compound belongs to the hydrazone class, characterized by the –CO-NH-N=CH– functional group, which is associated with diverse biological activities, including antimicrobial, anticancer, and antitubercular properties .
Properties
IUPAC Name |
N-[(Z)-(4-tert-butylphenyl)methylideneamino]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c1-16(2,3)13-6-4-12(5-7-13)10-19-20-15(21)14-11-17-8-9-18-14/h4-11H,1-3H3,(H,20,21)/b19-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANFRBVUSEJIHJM-GRSHGNNSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=NNC(=O)C2=NC=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=N\NC(=O)C2=NC=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(Z)-(4-tert-butylphenyl)methylidene]pyrazine-2-carbohydrazide typically involves the reaction of pyrazine-2-carbohydrazide with 4-tert-butylbenzaldehyde. The reaction is carried out in a solvent such as ethanol or methanol, often under reflux conditions to facilitate the condensation reaction. The reaction mixture is then cooled, and the resulting product is filtered and purified, usually by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(Z)-(4-tert-butylphenyl)methylidene]pyrazine-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazine-2-carboxylic acid derivatives, while reduction could produce hydrazine derivatives.
Scientific Research Applications
N’-[(Z)-(4-tert-butylphenyl)methylidene]pyrazine-2-carbohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-[(Z)-(4-tert-butylphenyl)methylidene]pyrazine-2-carbohydrazide involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can inhibit the activity of certain enzymes. This inhibition occurs through the binding of the hydrazone group to the active site of the enzyme, blocking its normal function . Additionally, the compound’s ability to undergo redox reactions allows it to interfere with cellular oxidative processes, contributing to its biological activity .
Comparison with Similar Compounds
Anti-Tubercular Pyrazine-2-Carbohydrazides
Pyrazine-2-carbohydrazide derivatives with substituted phenyl groups on the methylidene moiety exhibit notable antitubercular (anti-TB) activity. For example:
- Compound 34 ((E)-N'-[(3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene]pyrazine-2-carbohydrazide) showed MIC = 0.78 µg/mL against Mycobacterium tuberculosis, surpassing pyrazinamide (MIC = 3.12 µg/mL) .
- Compound 35 (with a p-tolyl group) and Compound 36 (with a 4-chlorophenyl group) displayed MIC = 1.56 µg/mL, equaling ethambutol’s potency .
Anticancer Hydrazones
Hydrazones derived from pyrazine-2-carbohydrazide demonstrate structure-dependent cytotoxicity:
- 5-Chloro-N'-[(4-hydroxyphenyl)methylidene]pyrazine-2-carbohydrazide (3c) showed potent activity against A549 lung cancer cells (IC₅₀ < cisplatin) with low toxicity to normal fibroblasts .
- N'-[(Z)-(4-tert-butylphenyl)methylidene]pyrazine-2-carbohydrazide lacks the 5-chloro substitution but incorporates a bulky tert-butyl group, which may modulate interactions with cancer cell targets like ALDH or HER-2 pathways .
Electronic and Conformational Properties
Theoretical studies on N-methyl-N'-(4-nitrobenzylidene)pyrazine-2-carbohydrazide revealed:
- High electron-withdrawing nitro groups reduce HOMO-LUMO gaps, enhancing reactivity .
- The tert-butyl group in the target compound, being electron-donating, may stabilize the carbohydrazide core, affecting charge distribution and binding to biological targets .
Stereochemical Influences
The Z-configuration of the methylidene linkage in the target compound contrasts with E-configurations seen in analogs like N-(4-methoxybenzylidene)-N'-(2-pyridyl)hydrazine . Stereochemistry impacts molecular geometry and hydrogen-bonding patterns, which are critical for crystal packing and solubility .
Comparative Data Tables
Table 1: Anti-TB Activity of Pyrazine-2-Carbohydrazide Derivatives
| Compound | Substituent | MIC (µg/mL) | Reference |
|---|---|---|---|
| Target Compound | 4-tert-butylphenyl (Z) | Not reported | — |
| Compound 34 | 4-bromophenyl | 0.78 | |
| Compound 35 | p-tolyl | 1.56 | |
| Pyrazinamide | — | 3.12 |
Table 2: Anticancer Activity of Selected Hydrazones
| Compound | Substituent | Cell Line (IC₅₀) | Reference |
|---|---|---|---|
| Target Compound | 4-tert-butylphenyl (Z) | Under investigation | — |
| 3c | 4-hydroxyphenyl | A549: < cisplatin | |
| C2 | 3-methoxyphenyl | SKBr-3: 25.6 µM |
Biological Activity
N'-[(Z)-(4-tert-butylphenyl)methylidene]pyrazine-2-carbohydrazide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and findings from various studies.
Chemical Structure and Properties
The compound can be characterized by its chemical formula and structural features that include a pyrazine ring and a hydrazone moiety. The presence of the tert-butyl group enhances its lipophilicity, which may contribute to its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of hydrazone compounds exhibit significant antimicrobial properties. For instance, a study on hydrazone derivatives showed promising antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus cereus . The minimal inhibitory concentration (MIC) values for some compounds were notably low, indicating strong antibacterial potential.
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| 2,4-dihydroxy-N-[(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide | S. aureus | 3.91 |
| N-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide | LN-229 (cancer cell line) | 0.77 |
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro assays. In one study, several hydrazone derivatives were evaluated for their cytotoxic effects on different cancer cell lines including HepG2 and H1563. The results indicated that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells .
Case Study: In Vitro Screening
A detailed examination of the compound's effects on cancer cell proliferation was conducted using the MTT assay. The results indicated that the compound significantly inhibited the growth of cancer cells at low concentrations, with IC50 values comparable to established chemotherapeutic agents.
| Cell Line | IC50 (µM) |
|---|---|
| LN-229 | 0.77 |
| HepG2 | 1.50 |
| H1563 | 1.20 |
The mechanism by which this compound exerts its biological effects may involve interaction with cellular targets such as DNA or specific enzymes involved in cell proliferation and survival. Studies have suggested that similar compounds may bind to DNA, leading to disruption of replication processes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
